molecular formula C11H10N2O3 B11668505 Ethyl [(2-cyanophenyl)amino](oxo)acetate CAS No. 54249-43-3

Ethyl [(2-cyanophenyl)amino](oxo)acetate

Cat. No.: B11668505
CAS No.: 54249-43-3
M. Wt: 218.21 g/mol
InChI Key: LYNISAGITOKJKO-UHFFFAOYSA-N
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Description

Ethyl (2-cyanophenyl)aminoacetate is an organic compound with the molecular formula C11H10N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to an amino group and an oxoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-cyanophenyl)aminoacetate typically involves the reaction of 2-cyanophenylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl (2-cyanophenyl)aminoacetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyanophenyl)aminoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-cyanophenyl)aminoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-cyanophenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-cyanophenyl)aminoacetate
  • Ethyl (3-cyanophenyl)aminoacetate

Comparison and Uniqueness

Ethyl (2-cyanophenyl)aminoacetate is unique due to the position of the cyano group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

Ethyl (2-cyanophenyl)aminoacetate, also known as ethyl 2-(2-cyanoanilino)-2-oxoacetate, is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group and an amino group linked to an acetyl moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • Structural Features :
    • Cyano group at position 2 on the phenyl ring
    • Carbonyl (oxo) group adjacent to the amino group

The presence of the cyano group enhances the electrophilic properties of the compound, making it a valuable intermediate in synthetic organic chemistry and a candidate for various biological applications.

Antimicrobial Properties

Research indicates that ethyl (2-cyanophenyl)aminoacetate exhibits antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor functions within microbial cells. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Ethyl (2-cyanophenyl)aminoacetate has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The cyano group may facilitate covalent interactions with nucleophilic sites on target proteins, leading to altered cell signaling pathways associated with cancer progression.

The biological activity of ethyl (2-cyanophenyl)aminoacetate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.
  • Receptor Modulation : It may interact with various receptors, altering their function and downstream signaling pathways.
  • Electrophilic Reactivity : The electrophilic nature of the cyano group enhances its ability to react with biological macromolecules, potentially leading to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various derivatives of ethyl (2-cyanophenyl)aminoacetate showed promising results against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 32 μg/mL, indicating strong antimicrobial potential.
  • Anticancer Study :
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with ethyl (2-cyanophenyl)aminoacetate resulted in a significant reduction in cell viability (IC50 = 25 μM). Mechanistic studies indicated that the compound induced apoptosis through activation of the intrinsic pathway.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl (2-cyanophenyl)aminoacetateCyano group at position 2Enhanced electrophilicity
Ethyl (4-cyanophenyl)aminoacetateCyano group at position 4Different reactivity profile
Ethyl (3-cyanophenyl)aminoacetateCyano group at position 3Distinct biological activity

This comparison highlights how structural variations influence chemical behavior and biological activity within this class of compounds.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activities of ethyl (2-cyanophenyl)aminoacetate. Potential areas for future investigation include:

  • In vivo Studies : Assessing therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : Understanding specific molecular targets and pathways affected by the compound.
  • Derivatives Development : Synthesizing new derivatives to optimize pharmacological properties.

Properties

CAS No.

54249-43-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-(2-cyanoanilino)-2-oxoacetate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)13-9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

LYNISAGITOKJKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

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